2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Overview
Description
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and a suitable amine, which undergo condensation reactions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(1{E})-(2-BROMOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE
- **2-{[(1{E})-(2-FLUOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE
Uniqueness
The uniqueness of 2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-13-4-2-1-3-10(13)9-20-21-16(22)14-11-5-6-12(15(14)17(21)23)18(11)7-8-18/h1-6,9,11-12,14-15H,7-8H2/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKOTIBHCJTIHZ-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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